molecular formula C24H28ClN3O4S B2717035 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215739-22-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2717035
CAS No.: 1215739-22-2
M. Wt: 490.02
InChI Key: OSRBSGHNSLKOLK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[d]thiazole core substituted with 5,6-dimethyl groups, a morpholinoethyl amine moiety, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide backbone, terminated as a hydrochloride salt. Its synthesis likely involves cyclization or carboxamide coupling strategies, analogous to methods described in related thiazole and sulfonamide derivatives .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S.ClH/c1-16-13-18-22(14-17(16)2)32-24(25-18)27(8-7-26-9-11-29-12-10-26)23(28)21-15-30-19-5-3-4-6-20(19)31-21;/h3-6,13-14,21H,7-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRBSGHNSLKOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25ClN4O2S2
  • Molecular Weight : 489.05 g/mol
  • CAS Number : 1329908-66-8

The compound exhibits various biological activities primarily attributed to its structural features. It is known to interact with multiple biological targets, influencing cellular pathways that are critical in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism involves:

  • Inhibition of Tubulin Polymerization : Compounds similar to this have been shown to disrupt microtubule assembly, which is essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
  • Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating significant potency .

Biological Activity Data

Activity Type Cell Line IC50 Value (μM) Effect
AntiproliferativeMCF-7 (breast cancer)0.85 - 3.3Inhibition of growth
AntiproliferativeA549 (lung cancer)0.19 - 83.1Induction of apoptosis
Microtubule DisruptionVarious tumor cell linesNot specifiedArrest in G2/M phase

Case Studies

  • Study on Cell Cycle Arrest : A study demonstrated that compounds with similar structures caused significant G2/M phase arrest in various tumor cell lines. The underlying mechanism was linked to the inhibition of tubulin polymerization .
  • Cytotoxicity Assessment : In vitro assessments using the MTT assay showed that this compound exhibits potent cytotoxic effects against several cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Benzothiazole Ring : Variations in substituents can enhance lipophilicity and cytotoxicity.
  • Linker Length and Composition : Modifications in the linker between the benzothiazole and morpholino groups can significantly affect binding affinity and biological activity .

Scientific Research Applications

Basic Information

  • Chemical Name : N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
  • CAS Number : 1329908-66-8
  • Molecular Formula : C23H25ClN4O2S2

Structural Characteristics

The compound features:

  • A benzo[d]thiazole core known for its biological activity.
  • A morpholinoethyl group that enhances solubility and bioavailability.
  • A dihydrobenzo[b][1,4]dioxine structure that may contribute to its pharmacological properties.

Medicinal Chemistry

The compound is investigated for its potential as a drug candidate due to its unique structural attributes. Its synthesis involves multi-step organic reactions that can be optimized for high yield and purity. The presence of the benzo[d]thiazole moiety suggests that it may exhibit anticancer, antimicrobial, or antifungal properties.

Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes and receptors involved in critical pathways.

Case Studies

  • Anticancer Properties : Studies have shown that related benzo[d]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzo[d]thiazole compounds could inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Activity : Research has highlighted the antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes .

Material Science

In material science, this compound can serve as a precursor for synthesizing novel materials with unique electronic or optical properties due to its aromatic structures. The ability to modify the molecular structure allows for the development of tailored materials for specific applications.

Industrial Applications

The compound may find applications in the development of dyes or pigments due to the stability imparted by the benzo[d]thiazole structure. Its synthesis can lead to derivatives that are useful in various industrial processes.

Reaction Conditions

The reactions typically require controlled temperatures and pH levels to ensure optimal yields and minimize by-products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolylmethyl Carbamate Analogs

lists thiazol-5-ylmethyl carbamates with substituents like ethoxycarbonylamino, hydroperoxypropan-2-yl, and phenyl groups. Key differences from the target compound include:

  • Backbone : The target compound uses a dihydrobenzo[b][1,4]dioxine carboxamide, whereas analogs in employ hexan-2-ylcarbamate or diphenylhexane backbones.
  • Substituents: The morpholinoethyl group in the target compound contrasts with hydroperoxypropan-2-yl or ethoxycarbonylamino groups in analogs, which may influence solubility and metabolic stability.
  • Biological Implications : The carbamate linkage in analogs (e.g., compound m and x ) is often associated with prodrug strategies or enhanced binding to enzymatic targets, whereas the carboxamide in the target compound may favor direct receptor interactions .

Sulfonamide and Thiazole Derivatives

describes 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (e.g., compound 11 ) and sulfonamides (e.g., compound 10 ). Key comparisons:

  • Functional Groups : The target compound lacks sulfonamide (-SO₂NH-) groups but shares the thiazole ring system.
  • Synthetic Pathways : Cyclization reactions involving thiocarbamoyl or sulfamoyl chlorides (as in ) may parallel the synthesis of the target compound’s benzo[d]thiazole core .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

details diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l). Contrasts include:

  • Core Structure : The imidazo-pyridine scaffold in 1l differs from the benzo[d]thiazole and dihydrodioxine systems in the target compound.
  • Physicochemical Properties : 1l has a higher molecular weight (calculated ~619 g/mol) and melting point (243–245°C), suggesting greater rigidity compared to the target compound’s likely lower molecular weight (~550–600 g/mol, estimated) .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[d]thiazole + dihydrodioxine 5,6-dimethyl, morpholinoethyl ~550–600 (estimated) Hydrochloride salt; carboxamide
Thiazol-5-ylmethyl carbamate (m ) Hexan-2-ylcarbamate Hydroperoxypropan-2-yl, diphenyl ~800–850 (estimated) Prodrug potential; complex IR/MS
2,3-Dihydro-1,2-benzothiazole 1,1-dioxide (11 ) Benzothiazole dioxide Sulfonamide, ethylene-bis linkage ~300–350 (estimated) High thermal stability
Tetrahydroimidazo-pyridine (1l ) Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano 619.63 (reported) High melting point (243–245°C)

Research Findings and Implications

  • Synthetic Challenges: The morpholinoethyl group in the target compound may introduce steric hindrance during synthesis, akin to difficulties observed in multi-step carbamate formations () .
  • Biological Potential: While the target compound’s benzo[d]thiazole moiety is associated with kinase inhibition in literature, its dihydrodioxine backbone could modulate blood-brain barrier permeability compared to sulfonamide derivatives () .
  • Spectroscopic Validation : Analogous to 1l (), the target compound would require rigorous ¹H/¹³C NMR and HRMS validation to confirm regiochemistry and purity .

Q & A

Q. Example Data :

StepReagentsSolventTimeYield
Carboxamide couplingBenzoyl chloride, 5,6-dimethylbenzo[d]thiazol-2-amineCHCl₃1 hr51%
CyclizationI₂, Et₃NDMF3 min65%

Advanced: How can researchers resolve solubility challenges during NMR characterization of intermediates?

Methodological Answer :
For poorly soluble derivatives (e.g., carboxamides):

  • Deuterated Solvent Screening : Test DMSO-d₆ or CDCl₃ with co-solvents (e.g., 10% D₂O for hydrophilic groups) .
  • Derivatization : Convert free amines to trifluoroacetate salts for enhanced solubility .
  • Alternative Techniques : Use HRMS for molecular weight confirmation when ¹³C-NMR is unfeasible .

Basic: What spectroscopic techniques are critical for confirming the structure of the hydrochloride salt?

Q. Methodological Answer :

  • ¹H-NMR : Identify aromatic protons (δ 7.5–8.0 ppm for benzothiazole) and methyl groups (δ 2.3–2.4 ppm for dimethyl substitution) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₅H₁₂N₂O₂S⁺: calc. 283.0899, obs. 283.0896) .
  • FT-IR : Detect C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) in carboxamide groups .

Advanced: How can computational methods (e.g., DFT) guide SAR studies for morpholinoethyl-modified benzothiazoles?

Q. Methodological Answer :

  • Docking Studies : Model interactions with biological targets (e.g., tubulin for antitumor activity) to prioritize substituents .
  • Electrostatic Potential Maps : Predict reactivity of the morpholinoethyl group for derivatization .
  • Thermodynamic Stability : Calculate Gibbs free energy of hydrochloride salt formation to optimize crystallinity .

Q. Example Workflow :

Generate 3D conformers using Gaussian.

Perform DFT optimization at B3LYP/6-31G(d).

Compare binding scores of analogs using AutoDock Vina .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Q. Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Time-Kill Studies : Monitor bactericidal effects at 2× MIC over 24 hours .
  • Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced: How should researchers address contradictory data in biological activity across different assays?

Q. Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., inoculum size, pH) to minimize discrepancies. For example, antimicrobial activity may vary with broth pH .
  • Metabolite Interference : Use LC-MS to identify degradation products in cell-based vs. cell-free assays .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of IC₅₀ differences .

Basic: What strategies mitigate byproduct formation during cyclization of the dihydrobenzodioxine ring?

Q. Methodological Answer :

  • Catalyst Optimization : Replace iodine with milder oxidants (e.g., MnO₂) to reduce sulfur byproducts .
  • Temperature Control : Maintain reflux at 60–70°C to prevent decomposition of the morpholinoethyl group .
  • Workup Modifications : Quench reactions with Na₂S₂O₃ to remove excess iodine before purification .

Advanced: How can researchers design stable formulations for in vivo pharmacokinetic studies?

Q. Methodological Answer :

  • Salt Selection : Compare hydrochloride vs. mesylate salts for solubility and bioavailability using phase-solubility diagrams .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., mannitol) for long-term storage .
  • Plasma Stability : Incubate compound in rat plasma (37°C, 24 hr) and quantify degradation via UPLC-PDA .

Basic: What are the critical purity thresholds for intermediates in multistep synthesis?

Q. Methodological Answer :

  • Early Intermediates : ≥90% purity (HPLC) to avoid cumulative impurities .
  • Final Intermediate : ≥95% purity, confirmed by ¹H-NMR integration of residual solvents .
  • API : ≥99% purity with <0.1% heavy metals (ICH Q3D guidelines) .

Advanced: How can fragment-based drug design (FBDD) improve selectivity for benzothiazole derivatives?

Q. Methodological Answer :

  • Fragment Library Screening : Identify high-affinity fragments (MW <300 Da) using SPR or MST .
  • Structure-Guided Linking : Connect benzothiazole and dihydrobenzodioxine fragments with flexible linkers (e.g., polyethylene glycol) .
  • Selectivity Profiling : Test against kinase panels to eliminate off-target effects .

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